molecular formula C16H13N3O3S B13833610 (2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate

(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate

Cat. No.: B13833610
M. Wt: 327.4 g/mol
InChI Key: BFVSEPROEJCSRN-UHFFFAOYSA-N
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Description

(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate is a complex organic compound that features a unique structure with multiple pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate typically involves the reaction of 2,6-dipyridin-2-ylpyridine with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:

    Starting Materials: 2,6-dipyridin-2-ylpyridine and methanesulfonyl chloride.

    Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine or pyridine, under an inert atmosphere (e.g., nitrogen or argon).

    Procedure: The 2,6-dipyridin-2-ylpyridine is dissolved in an appropriate solvent (e.g., dichloromethane), and methanesulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Coordination Reactions: The pyridine rings can coordinate with metal ions to form metal complexes.

    Oxidation and Reduction: The compound can participate in redox reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coordination Reactions: Metal salts such as nickel(II) sulfate, cobalt(II) sulfate, and cadmium(II) sulfate are used to form metal complexes. The reactions are performed in aqueous or organic solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, metal complexes, and oxidized or reduced forms of the compound. These products can exhibit different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes can be studied for their catalytic activity, electronic properties, and structural characteristics.

    Biology: The compound and its derivatives can be investigated for their potential biological activities, such as antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Research into the compound’s potential therapeutic applications, including drug development and delivery systems, is ongoing.

    Industry: The compound can be used in the development of new materials, such as polymers and nanomaterials, with specific functionalities.

Mechanism of Action

The mechanism of action of (2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. The pyridine rings provide multiple coordination sites, allowing for the formation of diverse structures.

In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’6’,2’'-Terpyridine: A tridentate ligand with three pyridine rings, commonly used in coordination chemistry.

    2,6-Di(pyridin-2-yl)pyridine: A related compound with a similar structure but without the methanesulfonate group.

    4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A compound with a similar pyridine-based structure, used in the synthesis of metal complexes.

Uniqueness

(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate is unique due to the presence of the methanesulfonate group, which can participate in various chemical reactions and enhance the compound’s solubility and reactivity

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate

InChI

InChI=1S/C16H13N3O3S/c1-23(20,21)22-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3

InChI Key

BFVSEPROEJCSRN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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